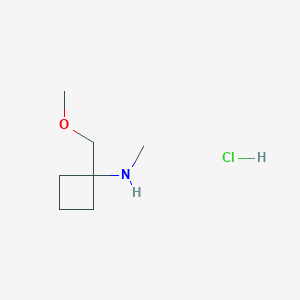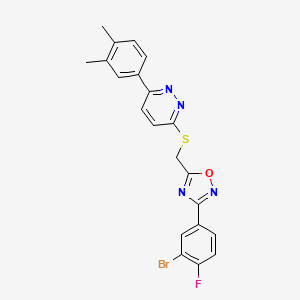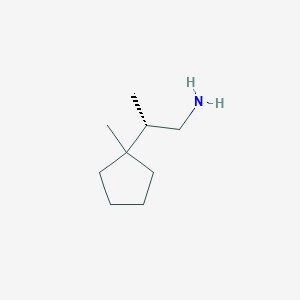
(2S)-2-(1-Methylcyclopentyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(1-Methylcyclopentyl)propan-1-amine, also known as N-isopropylpentedrone or IPPD, is a synthetic cathinone that belongs to the class of psychoactive substances. It is a derivative of the popular designer drug, α-PVP, and has been reported to have similar stimulant effects. N-isopropylpentedrone has gained attention among researchers due to its potential applications in scientific research.
Mecanismo De Acción
(2S)-2-(1-Methylcyclopentyl)propan-1-amineentedrone acts as a potent reuptake inhibitor of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to that of other stimulant drugs, such as cocaine and amphetamines. However, the specific effects of (2S)-2-(1-Methylcyclopentyl)propan-1-amineentedrone on neurotransmitter systems and behavior are still being investigated.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-2-(1-Methylcyclopentyl)propan-1-amineentedrone are similar to those of other stimulant drugs. It has been reported to increase heart rate, blood pressure, and body temperature, as well as induce feelings of euphoria, alertness, and increased energy. However, the specific effects of (2S)-2-(1-Methylcyclopentyl)propan-1-amineentedrone on the brain and body are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S)-2-(1-Methylcyclopentyl)propan-1-amineentedrone has several advantages for use in lab experiments. It is a relatively stable and easy-to-handle compound that can be synthesized in large quantities. It also has a high affinity for dopamine and norepinephrine transporters, making it a useful tool for studying these neurotransmitter systems. However, there are also limitations to the use of (2S)-2-(1-Methylcyclopentyl)propan-1-amineentedrone in lab experiments. Its effects on behavior and cognition are not well understood, and it may have potential risks for toxicity and addiction.
Direcciones Futuras
There are several future directions for research on (2S)-2-(1-Methylcyclopentyl)propan-1-amineentedrone. One area of interest is the development of novel treatments for substance abuse disorders, particularly those involving dopamine and norepinephrine systems. Another area of interest is the study of the long-term effects of (2S)-2-(1-Methylcyclopentyl)propan-1-amineentedrone on the brain and body, as well as its potential risks for toxicity and addiction. Additionally, further research is needed to fully understand the mechanism of action and specific effects of (2S)-2-(1-Methylcyclopentyl)propan-1-amineentedrone on behavior and cognition.
Métodos De Síntesis
(2S)-2-(1-Methylcyclopentyl)propan-1-amineentedrone can be synthesized through a multi-step process that involves the reaction of 1-phenyl-2-nitropropene with methylcyclopentyl ketone, followed by reduction with sodium borohydride or lithium aluminum hydride. The resulting product is then treated with isopropylamine to yield (2S)-2-(1-Methylcyclopentyl)propan-1-amineentedrone. The purity and yield of the final product can be optimized through various purification techniques, such as recrystallization or chromatography.
Aplicaciones Científicas De Investigación
(2S)-2-(1-Methylcyclopentyl)propan-1-amineentedrone has been used in various scientific research studies, particularly in the field of neuroscience. It has been reported to have potential applications in the study of neurotransmitter systems, such as dopamine and norepinephrine, and their role in the regulation of behavior and cognition. (2S)-2-(1-Methylcyclopentyl)propan-1-amineentedrone has also been used in the study of drug addiction and the development of novel treatments for substance abuse disorders.
Propiedades
IUPAC Name |
(2S)-2-(1-methylcyclopentyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-8(7-10)9(2)5-3-4-6-9/h8H,3-7,10H2,1-2H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVIVFYIGJCQPC-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1(CCCC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1(CCCC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

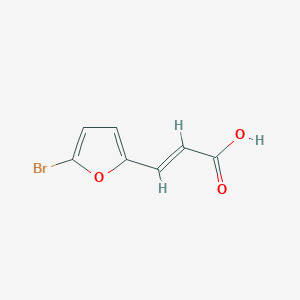
![2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2705054.png)
![4-allyl-5-[(2-amino-1,3-thiazol-4-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2705055.png)


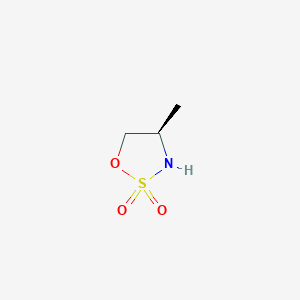

![2-(2,4-Dichlorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2705062.png)
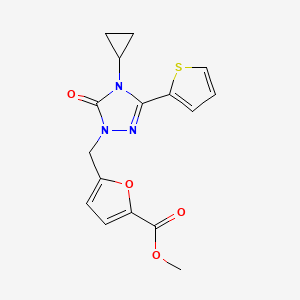
![N-(4-chlorophenyl)-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2705064.png)
![N-[(2-Chloro-6-fluorophenyl)methyl]-N-cyclopropylbut-2-ynamide](/img/structure/B2705066.png)
![(E)-5-(4-chlorophenyl)-3-((2-hydroxybenzylidene)amino)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2705067.png)
